3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a heterocyclic molecule featuring a thieno-pyrazol core fused with an isoxazole-carboxamide moiety. Its structure includes a 2-chlorophenyl group at position 3 of the isoxazole ring and a 3,4-dimethylphenyl substituent on the pyrazole ring.
Crystallographic refinement of this compound and analogs likely employs programs like SHELXL for small-molecule structure determination, as noted in the widespread use of SHELX software in crystallography . Structural visualization tools such as WinGX and ORTEP may further aid in analyzing bond geometries and intermolecular interactions .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-13-8-9-16(10-14(13)2)29-23(18-11-32-12-20(18)27-29)26-24(30)21-15(3)31-28-22(21)17-6-4-5-7-19(17)25/h4-10H,11-12H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJKHVFBDJFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a member of a class of thieno[3,4-c]pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antioxidant and its effects on various biological systems.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole core, which is known for its pharmacological potential. The presence of the chlorophenyl and dimethylphenyl substituents enhances its biological profile.
Antioxidant Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, a study assessing the effects of synthesized thieno[3,4-c]pyrazole compounds on erythrocytes demonstrated their ability to mitigate oxidative damage caused by toxins such as 4-nonylphenol in fish models. The results showed a marked reduction in altered erythrocyte morphology when treated with these compounds compared to control groups exposed to the toxin alone:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
| Thieno Compound D | 3.7 ± 0.37 |
| Thieno Compound E | 29.1 ± 3.05 |
This data indicates that certain derivatives can effectively prevent oxidative stress in erythrocytes, suggesting their potential application in mitigating oxidative damage in aquatic species .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that derivatives containing the thieno[3,4-c]pyrazole structure can induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, one study highlighted that specific derivatives significantly increased levels of caspase-3 in MCF-7 breast cancer cells:
| Compound | Caspase-3 Levels (pg/mL) |
|---|---|
| Control | 503.00 ± 4 |
| Compound A | 543.50 ± 4 |
| Compound B | 469.50 ± 5 |
These findings suggest that the compound may exert anticancer effects by promoting programmed cell death in malignant cells .
Study on Antioxidant Mechanism
A notable study involved the synthesis and biological evaluation of various thieno[3,4-c]pyrazole compounds as antioxidants against environmental toxins in fish models. The research demonstrated that these compounds not only reduced oxidative damage but also improved overall health parameters in treated fish compared to controls .
Cancer Cell Line Studies
In another investigation focusing on breast cancer cell lines, researchers observed that specific thieno[3,4-c]pyrazole derivatives exhibited significant cytotoxicity and induced apoptosis through caspase pathway activation. These results indicate a promising avenue for developing new anticancer therapies based on this chemical scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified from derivatives listed in specialty chemical catalogs (e.g., ). Key differences lie in substituent patterns on the phenyl, pyrazole, and isoxazole rings, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Substituent Comparison of Target Compound and Analogs
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenyl and methylisoxazole groups enhance lipophilicity compared to analogs with polar diazenyl or hydroxyphenoxy groups. This may improve membrane permeability .
Structural Stability: The thieno-pyrazol core in the target compound may confer greater conformational rigidity than non-fused pyrazole derivatives, as inferred from crystallographic refinement practices using SHELXL .
Spectroscopic Signatures :
- NMR studies on similar compounds () suggest that substituents in regions analogous to the target’s chlorophenyl and dimethylphenyl groups would alter chemical shifts in specific spectral regions (e.g., 29–36 ppm for aromatic protons), aiding structural elucidation .
Research Findings and Implications
- Synthetic Challenges : Multi-step synthesis is typical for such complex heterocycles, as implied by methodologies in plant-derived biomolecule studies (). The target compound’s regioselective functionalization likely requires advanced coupling strategies .
- Bioactivity Potential: While direct data are unavailable, the compound’s structural features align with kinase inhibitors (e.g., isoxazole carboxamides in EGFR inhibitors). Its methyl and chloro groups may reduce metabolic degradation compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
